molecular formula ¹³C₆H₁₂O₅ B1146315 (3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol CAS No. 478518-52-4

(3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol

Cat. No.: B1146315
CAS No.: 478518-52-4
M. Wt: 170.11
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Isotope-labeled L-Fucose is a hexose deoxy sugar that is claimed to have applications in cosmetics and pharmaceuticals.

Mechanism of Action

Target of Action

L-Fucose-13C6, also known as (3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol, L-fucose-U-13C6, or L-[UL-13C6]fucose, is a structurally unique monosaccharide . It primarily targets neurons and the Blood-group Antigen Binding Adhesin (BabA), a membrane-bound protein from the bacterium Helicobacter pylori . In neurons, it enhances excitatory neurotransmission and long-term potentiation .

Mode of Action

L-Fucose-13C6 interacts with its targets by enhancing presynaptic release . This interaction induces rapid signaling changes, which are driven by fucokinase (FUK) through the salvage pathway . In the case of BabA, L-Fucose-13C6 is used in NMR binding studies .

Biochemical Pathways

Two pathways for the synthesis of GDP-fucose, the substrate for fucosyltransferases, operate in mammalian cells: the GDP-mannose-dependent de novo pathway and the free fucose-dependent salvage pathway . L-Fucose metabolism in gut microorganisms is distinct from other sugar metabolisms due to cofactor imbalance and low efficiencies in energy synthesis . The metabolites produced by microbial L-Fucose metabolism are mainly formic acid, acetic acid, lactic acid, and 1,2-PDO .

Pharmacokinetics

Glycosylation, which involves the addition of a carbohydrate such as fucose to a protein, is known to have an impact on the pharmacokinetics and pharmacodynamics of therapeutic proteins .

Result of Action

The action of L-Fucose-13C6 results in enhanced neurotransmission and long-term potentiation in neurons . It also affects a metabolic-signaling mechanism, potentially making it the first described monosaccharide neuromodulator . In the context of BabA, L-Fucose-13C6 is used to study binding interactions .

Action Environment

The action of L-Fucose-13C6 can be influenced by various environmental factors. For instance, the dietary intake of L-Fucose can enhance the immunostimulatory activity of dendritic cells . Additionally, the presence of other molecules in the environment, such as GDP-mannose or free fucose, can influence the pathways through which L-Fucose-13C6 is metabolized .

Properties

IUPAC Name

(3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-KSTLPUIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C@H]1[13C@H]([13C@H]([13C@@H]([13CH](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol
Reactant of Route 2
(3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol
Reactant of Route 3
(3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol
Reactant of Route 4
(3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol
Reactant of Route 5
(3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol
Reactant of Route 6
(3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol

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